molecular formula C13H10ClFN4O2 B2675809 7-(2-chloro-6-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 878713-01-0

7-(2-chloro-6-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2675809
CAS RN: 878713-01-0
M. Wt: 308.7
InChI Key: FIHRZYOXQFKTAB-UHFFFAOYSA-N
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Description

7-(2-chloro-6-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as CFM-2, is a synthetic compound that belongs to the class of purine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Inhibitory Activities and Structure-Activity Relationships

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione, bearing carboxybenzyl and 2-chloro/cyanobenzyl groups, have been synthesized and characterized for their inhibitory activities against DPP-IV. These compounds displayed moderate to good inhibitory activities, with some exhibiting comparable activity to Sitagliptin, a known DPP-IV inhibitor. This suggests potential applications in the treatment of diabetes or other metabolic disorders (Mo et al., 2015).

Synthesis and Chemical Properties

  • Synthesis of Purine Derivatives: Research on the synthesis of various purine derivatives, including those with substitutions at the 6 and 9 positions, indicates the versatility of these compounds in chemical synthesis. These synthetic routes could be valuable for the development of new pharmaceuticals or chemical probes for biological research (Kelley & McLean, 1986).

Material Science and Polymer Chemistry

  • Polymer Solar Cells: A study on chlorine-substituted 2D-conjugated polymers for polymer solar cells (PSCs) highlights the impact of halogen atoms on the photovoltaic performance of PSCs. Chlorine atom, like fluorine, can enhance crystallinity, carrier mobility, and lower HOMO energy levels, leading to high power conversion efficiency in PSCs. This underscores the potential of chlorine and fluorine substituents in designing high-performance materials for renewable energy applications (Fan et al., 2018).

Biological and Pharmacological Applications

  • Antimycobacterial Activity: Certain purine derivatives exhibit selective antimycobacterial activity against Mycobacterium tuberculosis, showcasing potential as novel drug candidates for tuberculosis treatment. These compounds demonstrate low toxicity toward mammalian cells and selective inhibition of bacterial growth, indicating their promise in antimicrobial research (Braendvang & Gundersen, 2007).

properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN4O2/c1-18-11-10(12(20)17-13(18)21)19(6-16-11)5-7-8(14)3-2-4-9(7)15/h2-4,6H,5H2,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHRZYOXQFKTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chloro-6-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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